molecular formula C11H16ClN3O B1479353 1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol CAS No. 2098085-92-6

1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol

Cat. No. B1479353
CAS RN: 2098085-92-6
M. Wt: 241.72 g/mol
InChI Key: UGGHMYWZSQDIMY-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol” is a complex organic molecule that contains a pyrazine ring, a piperidine ring, and a hydroxyl group. Pyrazines are aromatic six-membered rings with two nitrogen atoms, while piperidines are six-membered rings with one nitrogen atom. The presence of the hydroxyl group (-OH) suggests that this compound may have some polar characteristics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring and a piperidine ring. The presence of the chlorine atom and the hydroxyl group would also be significant features .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazine and piperidine rings, as well as the chlorine atom and the hydroxyl group. The nitrogen atoms in the rings could act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group could make it somewhat polar, and it could have the ability to form hydrogen bonds .

Scientific Research Applications

Characterization and Spectral Analysis

A comprehensive characterization of "1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol" was conducted through various spectral techniques including FT-IR, FT-Raman, UV–vis, and NMR. The molecule's geometrical parameters, energies, and vibrational spectra were determined using Density Functional Theory (DFT) calculations. Additionally, electronic properties such as excitation energies, HOMO-LUMO energies, and NBO analysis were performed to understand the molecular structure and interactions. Docking studies highlighted potential interactions with human cytochrome proteins, suggesting bioactivity relevance (Alphonsa, Loganathan, Anand, & Kabilan, 2015).

Synthesis and Biological Activities

Research on derivatives and structural analogs of "1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol" has been extensive. Studies have focused on the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, novel pyrazole derivatives were synthesized for antimicrobial and anticancer evaluations, showing promising activity in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study described the design and synthesis of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, exhibiting DPPH scavenging, analgesic, and anti-inflammatory activities (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Synthesis of Pesticide Intermediates

The compound has also been explored as an intermediate in the synthesis of agricultural chemicals. Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, is an important intermediate for synthesizing pesticides like chlorantraniliprole. An efficient synthesis route was developed, highlighting its industrial application potential (Yeming Ju, 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal properties, or it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-2-8-7-15(6-3-9(8)16)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGHMYWZSQDIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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